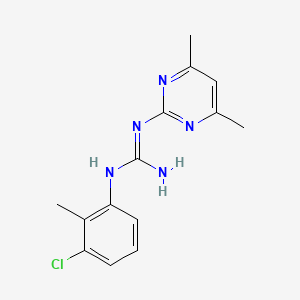
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
説明
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C14H16ClN5 and its molecular weight is 289.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C₁₄H₁₆ClN₅
- Molecular Weight : 289.76 g/mol
- CAS Number : 1306739-70-7
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research has indicated that compounds structurally related to guanidines exhibit antimicrobial properties. For instance, studies have shown that certain guanidine derivatives can inhibit the growth of various bacterial strains and fungi. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.
Anti-inflammatory Activity
Guanidine derivatives have been documented to exhibit anti-inflammatory effects. For example, certain compounds have been found to inhibit pro-inflammatory cytokines and reduce inflammation in in vitro models. This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Anticancer Potential
The guanidine moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression. Preliminary studies on related compounds have shown cytotoxic effects against various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted.
Case Studies and Research Findings
- Guanidine Derivatives and Antimicrobial Activity : A study highlighted that certain guanidine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a possible similar profile for this compound .
- Anti-inflammatory Effects : In a case study involving structurally similar compounds, it was observed that they inhibited the expression of inflammatory markers in human cell lines . This indicates a potential pathway through which this compound could exert anti-inflammatory effects.
- Cytotoxicity Against Cancer Cells : Related studies have shown that guanidine-based compounds can induce apoptosis in cancer cells. For example, a compound structurally analogous to this compound exhibited IC50 values indicating significant cytotoxicity against breast cancer cell lines .
Data Table: Biological Activities of Guanidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | TBD |
| Related Guanidine Derivative | Anti-inflammatory | Human Cell Lines | TBD |
| Structurally Similar Guanidine | Cytotoxicity | Breast Cancer Cell Lines | TBD |
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-7-9(2)18-14(17-8)20-13(16)19-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOHLSJMFXUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















